molecular formula C24H28N2OS B2524816 N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide CAS No. 681275-79-6

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

Cat. No.: B2524816
CAS No.: 681275-79-6
M. Wt: 392.56
InChI Key: GBHGHGKNOBGCBH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
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Scientific Research Applications

Indole Synthesis and Biological Activities

  • Indole synthesis techniques have evolved, with numerous methods developed for the preparation of indole and its derivatives, which are of significant interest due to their wide range of biological activities. This encompasses pharmacological effects in various therapeutic areas, including anticancer, antimicrobial, and neurological disorders (Taber & Tirunahari, 2011).

Thiophene Derivatives and Carcinogenicity Evaluation

  • The synthesis and evaluation of thiophene analogues of known carcinogens suggest these compounds could serve as models to understand the carcinogenic potential of structurally similar compounds. This research contributes to the broader effort to assess the safety of chemical compounds through their structural analogues (Ashby et al., 1978).

Acetamide Derivatives and Biological Effects

  • The biological effects of acetamide and its derivatives have been extensively reviewed, highlighting their commercial importance and the diversity in biological responses they elicit. This includes toxicological profiles and environmental toxicology, underscoring the multifaceted implications of chemical compounds on health and the environment (Kennedy, 2001).

Pharmacological Applications of Related Compounds

  • Novel synthetic opioids, including U-drugs and related compounds developed by modifying patented compounds, have emerged on the illicit drugs market. Their chemistry, pharmacology, and the role of international early warning systems in tracking these substances emphasize the importance of pre-emptive research and detailed risk assessments for newly developed compounds (Sharma et al., 2018).

Properties

IUPAC Name

N-cyclohexyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2OS/c1-18-8-7-9-19(14-18)15-26-16-23(21-12-5-6-13-22(21)26)28-17-24(27)25-20-10-3-2-4-11-20/h5-9,12-14,16,20H,2-4,10-11,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHGHGKNOBGCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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